Cas no 17797-10-3 (2-(4-fluorophenyl)propan-2-amine)

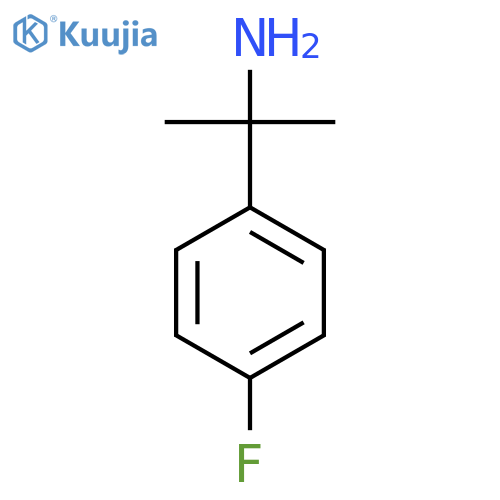

17797-10-3 structure

商品名:2-(4-fluorophenyl)propan-2-amine

2-(4-fluorophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-Fluorophenyl)-1-methylethylamine

- 2-(4-Fluorophenyl)propan-2-amine

- 1-(4-FLUOROPHENYL)-1-METHYL-ETHYLAMINE

- alpha,alpha-Dimethyl-4-fluorobenzylamine

- BenzeneMethanaMine, 4-fluoro-a,a-diMethyl-

- 1-(4-Fluorophenyl)-1-methylethylamine, 2-(4-Fluorophenyl)propan-2-amine

- 1-(4-Fluorophenyl)-1-methylethylamine, alpha,alpha-Dimethyl-4-fluorobenzylamine

- NYFSRXOWJXAHOO-UHFFFAOYSA-N

- N10815

- 1-(4-Fluoro-phenyl)-1-methyl-ethylamine

- PS-8899

- AKOS008139029

- Z449374056

- A3948

- FT-0682379

- 17797-10-3

- MFCD07777176

- SY185215

- 4-fluoro-alpha,alpha-dimethylbenzylamine

- 4-fluorocumylamine

- 2-Amino-2-(4-fluorophenyl)propane

- W-206251

- EN300-69087

- DTXSID90515552

- AB42400

- CS-0112273

- 1-(4-Fluorophenyl)-1-methylethylamine97%

- 1-(4-Fluorophenyl)-1-methylethylamine 97%

- SCHEMBL1240064

- DB-065208

- Benzenemethanamine, 4-fluoro-alpha,alpha-dimethyl-

- 2-(4-fluorophenyl)propan-2-amine

-

- MDL: MFCD07777176

- インチ: 1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3

- InChIKey: NYFSRXOWJXAHOO-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C)(C)N

計算された属性

- せいみつぶんしりょう: 153.09500

- どういたいしつりょう: 153.095377549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 26.02000

- LogP: 2.71980

2-(4-fluorophenyl)propan-2-amine セキュリティ情報

- 危害声明: Corrosive

- 危険物輸送番号:UN 3259

- 危険カテゴリコード: 34-36/37/38

- セキュリティの説明: S26

-

危険物標識:

- セキュリティ用語:S26-36/37/39

- リスク用語:R34

- 危険レベル:IRRITANT

2-(4-fluorophenyl)propan-2-amine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-(4-fluorophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69087-5.0g |

2-(4-fluorophenyl)propan-2-amine |

17797-10-3 | 95.0% | 5.0g |

$320.0 | 2025-03-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1698-100MG |

2-(4-fluorophenyl)propan-2-amine |

17797-10-3 | 95% | 100MG |

¥ 151.00 | 2023-04-14 | |

| Key Organics Ltd | PS-8899-20MG |

2-(4-Fluorophenyl)propan-2-amine |

17797-10-3 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| eNovation Chemicals LLC | Y1193673-5g |

2-Amino-2-(4-fluorophenyl)propane |

17797-10-3 | 95% | 5g |

$630 | 2023-09-01 | |

| abcr | AB465945-1 g |

2-(4-Fluorophenyl)propan-2-amine; min. 95% |

17797-10-3 | 1g |

€188.00 | 2023-04-21 | ||

| TRC | F595105-1g |

1-(4-Fluorophenyl)-1-methylethylamine |

17797-10-3 | 1g |

$ 145.00 | 2022-06-04 | ||

| Enamine | EN300-69087-0.1g |

2-(4-fluorophenyl)propan-2-amine |

17797-10-3 | 95.0% | 0.1g |

$27.0 | 2025-03-12 | |

| Enamine | EN300-69087-2.5g |

2-(4-fluorophenyl)propan-2-amine |

17797-10-3 | 95.0% | 2.5g |

$169.0 | 2025-03-12 | |

| TRC | F595105-10000mg |

1-(4-Fluorophenyl)-1-methylethylamine |

17797-10-3 | 10g |

$ 724.00 | 2023-04-15 | ||

| Fluorochem | 065391-1g |

1-(4-Fluorophenyl)-1-methylethylamine |

17797-10-3 | 97% | 1g |

£157.00 | 2022-03-01 |

2-(4-fluorophenyl)propan-2-amine 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

17797-10-3 (2-(4-fluorophenyl)propan-2-amine) 関連製品

- 403-40-7(1-(4-Fluorophenyl)ethanamine)

- 68551-17-7(Isoalkanes, C10-13)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17797-10-3)2-(4-fluorophenyl)propan-2-amine

清らかである:99%

はかる:5g

価格 ($):255.0